Cas no 93-16-3 (Methyl isoeugenol)

Methyl isoeugenol is a synthetic flavoring compound offering enhanced stability and consistency in various applications. Its distinctive sweet, spicy aroma profile allows for versatile use in perfumery, fragrances, and food products. This chemically stable molecule also exhibits improved heat resistance compared to natural counterparts.
Methyl isoeugenol structure
Methyl isoeugenol structure
商品名:Methyl isoeugenol
CAS番号:93-16-3
MF:C11H14O2
メガワット:178.227663516998
MDL:MFCD00009282
CID:34691
PubChem ID:637776

Methyl isoeugenol 化学的及び物理的性質

名前と識別子

    • (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
    • 1,2-Dimethoxy-4-propen-1-yl benzene
    • 3,4-Dimethoxy-1,1-propen-1-yl benzene
    • Isoeugenenyl methyl ether
    • Isoeugenol methyl ether
    • Isoeugenyl methyl ether
    • Methyl isoeugenol
    • 4-(1-Propenyl)-1,2-dimethoxybenzene
    • 1,2-Dimethoxy-4-(1-propenyl)benzene
    • O-Methyl Isoeugenol
    • 4-(1-Propenyl)pyrocatechol Dimethyl Ether
    • 1,2-Dimethoxy-4-(1-propenyl)-benzene
    • 4-Prop-1-enylveratrole
    • 1,2-dimethoxy-4-prop-1-enylbenzene
    • cis-O-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-
    • 1,2-Dimethoxy-4-propenylbenzene
    • cis-Methylisoeugenol
    • 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
    • Trans -Methyl isoeugenol
    • DSSTox_CID_31194
    • DSSTox_GSID_52621
    • Tox21
    • 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)
    • Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)
    • Veratrole, 4-propenyl- (6CI)
    • 1,2-Dimethoxy-4-propeneylbenzene
    • 1-(3,4-Dimethoxyphenyl)-1-propene
    • 1-Veratryl-1-propene
    • 3,4-Dimethoxy-β-methylstyrene
    • 3,4-Dimethoxypropenylbenzene
    • 3-(3,4-Dimethoxyphenyl)-2-propene
    • 4-Propenyl-1,2-dimethoxybenzene
    • 4-Propenylveratrole
    • Isohomogenol
    • Methylisoeugenol
    • NSC 46111
    • O-Methylisoeugenol
    • Isomethyleugenol
    • trans-Methyl isoeugenol
    • trans-isomethyleugenol
    • trans-4-Propenylveratrole
    • trans-Methylisoeugenol
    • (E)-methyl isoeugenol
    • 4-trans-Propenylveratrole
    • Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
    • DTXSID501020311
    • BRN 1911285
    • NSC-46111
    • W-100250
    • VERATROLE, 4-PROPENYL-, TRANS-
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
    • s3006
    • Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
    • 1-Propene,4-dimethoxyphenyl)-
    • J6M6C71VVR
    • MFCD00009282
    • Q10858039
    • Tox21_303830
    • UNII-J6M6C71VVR
    • Q27108981
    • Benzene,2-dimethoxy-4-propenyl-
    • ghl.PD_Mitscher_leg0.366
    • 54349-79-0
    • NSC46111
    • NCGC00357104-01
    • 1,2-Dimethoxy-4-propenylbenzene, 99%
    • AKOS005608367
    • ISOEUGENYL METHYL ETHER, TRANS-
    • AS-56928
    • Methylisoeugenol, (E)-
    • E)-1,2-Dimethoxy-4-(1-propenyl)benzene
    • (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
    • TRIDEUTEROMETHYLISOEUGENOL
    • 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
    • Methyl isoeugenol, >=98%, FG
    • Benzene,2-dimethoxy-4-(1-propenyl)-
    • 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
    • 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
    • CHEBI:14469
    • 93-16-3
    • CHEMBL465829
    • DTXCID4031194
    • 1,3,4-Isoeugenol methyl ether
    • EN300-2559873
    • ISOHOMOEUGENOL
    • MIe
    • STK801268
    • P1103
    • 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
    • VS-02193
    • methylation
    • EN300-21037355
    • EINECS 228-958-7
    • iso eugenol methyl ether
    • 6379-72-2
    • (E)-ISOEUGENOL METHYL ETHER
    • Benzene, 4-(1-propenyl)-1,2-dimethoxy
    • 1,2-Dimethoxy-4-[1-propenyl]benzene #
    • HY-N2439
    • CS-0022657
    • Benzene, 1,2-dimethoxy-4-propenyl
    • Benzene, 1,2-dimethoxy-4-propenyl-
    • (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
    • (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
    • WLN: 2U1R CO1 DO1
    • 1,4-Isoeugenol methyl ether
    • 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • (E)-O-METHYLISOEUGENOL
    • Veratrole, 4-propenyl-
    • BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
    • CHEBI:6877
    • CAS-93-16-3
    • (e)-methylisoeugenol
    • 1-Propene, 1-(3,4-dimethoxyphenyl)-
    • BBL009809
    • DTXSID0052621
    • FEMA NO. 2476, E-
    • MDL: MFCD00009282
    • インチ: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
    • InChIKey: NNWHUJCUHAELCL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(OC)=CC(C=CC)=CC=1

計算された属性

  • せいみつぶんしりょう: 178.09938g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 178.09938g/mol
  • 単一同位体質量: 178.09938g/mol
  • 水素結合トポロジー分子極性表面積: 18.5Ų
  • 重原子数: 13
  • 複雑さ: 166
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 178.23

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体。花の香りがする甘辛い香りと、香ばしいセキチクの色合いがあります
  • 密度みつど: 1.05 g/mL at 25 °C(lit.)
  • ゆうかいてん: 98-100 °C (lit.)
  • ふってん: 264°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.568(lit.)
  • ようかいど: Insoluble in glycerine and propylene glycol; soluble in most fixed oils
  • PSA: 18.46000
  • LogP: 2.73690
  • 屈折率: 1.566-1.569
  • FEMA: 2476
  • ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。

Methyl isoeugenol セキュリティ情報

Methyl isoeugenol 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Methyl isoeugenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZE239-100ml
Methyl isoeugenol
93-16-3 98.0%(GC)
100ml
¥432.0 2022-06-10
MedChemExpress
HY-N2439-50mg
Methyl isoeugenol
93-16-3 ≥98.0%
50mg
¥1800 2023-06-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046929-500g
Methyl isoeugenol
93-16-3 98%
500g
¥1082 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M79431-20mg
Methyl isoeugenol
93-16-3
20mg
¥148.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046929-10g
Methyl isoeugenol
93-16-3 98%
10g
¥58 2023-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D136905-5G
Methyl isoeugenol
93-16-3
5g
¥558.19 2023-11-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5661-50 mg
Methyl isoeugenol
93-16-3 98.00%
50mg
¥1004.00 2022-02-28
MedChemExpress
HY-N2439-100mg
Methyl isoeugenol
93-16-3 ≥98.0%
100mg
¥350 2024-07-21
DC Chemicals
DCZ-252-20 mg
Methyl isoeugenol
93-16-3 >98%
20mg
$280.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005685-500ml
Methyl isoeugenol
93-16-3 98%
500ml
¥737 2024-05-20

Methyl isoeugenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, ruthenium(2+) salt, hydrate (2:1:6) Solvents: Water
リファレンス
Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion
Karlen, Thomas; Ludi, Andreas, Helvetica Chimica Acta, 1992, 75(5), 1604-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
リファレンス
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  24 h, 40 °C
リファレンス
Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization
Wu, Wei; Zhang, Xiao-yun; Kang, Shou-xing, Chemical Research in Chinese Universities, 2010, 26(5), 768-772

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  4 h, reflux
リファレンス
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ;  25 °C
リファレンス
Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol
Song, Weihong; Du, Qinglian; Li, Xiancheng; Wang, Shuizhong; Song, Guoyong, ChemSusChem, 2022, 15(14),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
リファレンス
Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivatives
Lozowicka, B.; Kaczynski, P.; Magdziarz, T.; Dubis, A. T., SAR and QSAR in Environmental Research, 2014, 25(3), 173-188

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Polyethylene glycol ;  rt → 170 °C; 3 h, 170 °C; 1 h, 170 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
リファレンス
Method for synthesizing methylisoeugenol
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt → reflux
1.2 Solvents: Diethyl ether ;  2 h, reflux
リファレンス
Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination
Meng, Lingpu; Yang, Jingjie; Duan, Mei; Wang, You ; Zhu, Shaolin, Angewandte Chemie, 2021, 60(44), 23584-23589

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ;  18 h, reflux
リファレンス
Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol
Hemelaere, Remy; Carreaux, Francois; Carboni, Bertrand, Journal of Organic Chemistry, 2013, 78(13), 6786-6792

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ;  2 h, 2 - 3 MPa, rt → 200 °C; 3 h, 200 °C
リファレンス
Simple and environmentally-friendly method for synthesizing isoeugenol methyl ether
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Chloroform
リファレンス
Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products
Alesso, Elba N.; Tombari, Dora G.; Moltrasio Iglesias, Graciela Y.; Aguirre, Jose M., Canadian Journal of Chemistry, 1987, 65(11), 2568-74

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ;  1 h, reflux
リファレンス
Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics
Hemelaere, Remy; Caijo, Frederic; Mauduit, Marc; Carreaux, Francois; Carboni, Bertrand, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  96 h, 40 °C
リファレンス
Synthesis of bis(isobutyl)azaphosphatrane and its use in double-bond isomerization
Wu, Wei; Zhang, Xiaoyun; Peng, Wei, Huaxue Tongbao, 2010, 73(5), 461-464

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ;  4 h, rt → 220 °C
リファレンス
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts
Lui, Yuen Wai; Chan, Bun ; Lui, Matthew Y., ChemSusChem, 2022, 15(3),

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide ,  Sodium ;  2 h, rt
リファレンス
Catalytic modification of eugenol over superbase catalyst Na/NaOH/γ-Al2O3
Sutanto, Hery; Si, M.; Wibowo, Widajanti; Cahyana, A. Herry, Proceedings of the Annual International Conference on Chemistry, 2013, 1, 20-23

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine ,  Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ;  20 h, 90 °C
リファレンス
Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate
Concha-Puelles, Matias; Cortinez, Antonio; Lezana, Nicolas; Vilches-Herrera, Marcelo; Luhr, Susan, Catalysis Science & Technology, 2022, 12(22), 6883-6890

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
リファレンス
Epoxy resin composition with excellent thermal properties
, Korea, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
リファレンス
Synthesis of isoeugenol biobased epoxy polymer by forming α-hydroxyl ester and degradation studies
Sivanesan, Dharmalingam; Seo, Bongkuk; Lim, Choong-Sun; Song, Jinyoung; Kim, Hyeon-Gook, Journal of Applied Polymer Science, 2022, 139(12),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ;  10 min, rt
1.2 18 h, 95 °C
リファレンス
Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex
Sperni, Laura; Scarso, Alessandro; Strukul, Giorgio, Inorganica Chimica Acta, 2017, 455, 535-539

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ;  1 min, 150 °C
リファレンス
Selective catalytic alkene isomerization for making fragrance ingredients or intermediates
, World Intellectual Property Organization, , ,

Methyl isoeugenol Raw materials

Methyl isoeugenol Preparation Products

Methyl isoeugenol 関連文献

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